Kibdelomycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kibdelomycin A, also known as amycolamicin, is a potent antibiotic compound first isolated from the bacterium Kibdelosporangium sp. MA 7385. It exhibits remarkable efficacy against Gram-positive bacteria, including multidrug-resistant pathogens. The compound was initially discovered in 2011 and has since been the subject of extensive research due to its unique structure and potent antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of kibdelomycin A involves a convergent approach starting from inexpensive sugars such as D-mannose and L-rhamnose. These sugars are converted into N-acylated amycolose and amykitanose derivatives, which serve as late-stage building blocks. The decalin core of this compound is constructed through an intramolecular Diels–Alder reaction, followed by several steps of functional group interconversion .
Industrial Production Methods
Industrial production of this compound is not yet fully established due to its complex structure. the synthetic routes developed in laboratory settings provide a foundation for potential large-scale production. The key steps involve the efficient introduction of an α-aminoalkyl linkage into sugars and the assembly of the decalin core .
Analyse Des Réactions Chimiques
Types of Reactions
Kibdelomycin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure to enhance its antibacterial properties.
Substitution: Substitution reactions can be used to replace specific functional groups with others to study structure-activity relationships
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include Grignard reagents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are used to study the compound’s structure-activity relationships and to develop more potent antibacterial agents .
Applications De Recherche Scientifique
Kibdelomycin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Biology: Investigated for its potent antibacterial properties against Gram-positive bacteria, including multidrug-resistant strains.
Medicine: Explored as a potential therapeutic agent for treating infections caused by drug-resistant bacteria.
Industry: Potential applications in the development of new antibiotics and antibacterial agents .
Mécanisme D'action
Kibdelomycin A exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It specifically targets the ATPase activity of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This inhibition prevents the bacteria from replicating their DNA, leading to cell death. The compound’s unique binding mode to these enzymes distinguishes it from other topoisomerase inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amycolamicin: Kibdelomycin A is structurally similar to amycolamicin, and both compounds share similar antibacterial properties.
Novobiocin: Another topoisomerase inhibitor, but with a different binding mode and structure.
Coumarin antibiotics: These antibiotics also inhibit DNA gyrase but differ in their chemical structure and resistance profiles .
Uniqueness
This compound is unique due to its complex structure, which includes a decalin core and an N-acylated amycolose moiety. Its ability to inhibit bacterial DNA synthesis without cross-resistance to other topoisomerase inhibitors makes it a promising candidate for developing new antibacterial agents .
Propriétés
Formule moléculaire |
C43H58Cl2N4O14 |
---|---|
Poids moléculaire |
925.8 g/mol |
Nom IUPAC |
[(2S,3S,4S,5S,6R)-2-[(3Z,5S)-3-[[(2S,4aR,5R,8aS)-5-[(2R,4R,5R,6R)-4-[(1S)-1-[(3,4-dichloro-1H-pyrrole-2-carbonyl)amino]ethyl]-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyl-8-methylidene-2,4a,5,6,7,8a-hexahydro-1H-naphthalen-1-yl]-hydroxymethylidene]-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl]-5-carbamoyloxy-3-methoxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C43H58Cl2N4O14/c1-16(2)32-34(52)29(40(55)49(32)41-37(58-9)36(61-22(8)50)35(19(5)60-41)63-42(46)56)33(51)28-18(4)10-12-23-25(13-11-17(3)27(23)28)62-26-14-43(57,38(53)20(6)59-26)21(7)48-39(54)31-30(45)24(44)15-47-31/h10,12,15-16,18-21,23,25-28,32,35-38,41,47,51,53,57H,3,11,13-14H2,1-2,4-9H3,(H2,46,56)(H,48,54)/b33-29-/t18-,19+,20+,21-,23-,25+,26-,27-,28?,32-,35-,36-,37-,38+,41-,43+/m0/s1 |
Clé InChI |
ZPMXCTSMZFCELU-DEIVJSAASA-N |
SMILES isomérique |
C[C@H]1C=C[C@H]2[C@@H](CCC(=C)[C@@H]2C1/C(=C/3\C(=O)[C@@H](N(C3=O)[C@@H]4[C@H]([C@H]([C@H]([C@H](O4)C)OC(=O)N)OC(=O)C)OC)C(C)C)/O)O[C@H]5C[C@]([C@@H]([C@H](O5)C)O)([C@H](C)NC(=O)C6=C(C(=CN6)Cl)Cl)O |
SMILES canonique |
CC1C=CC2C(CCC(=C)C2C1C(=C3C(=O)C(N(C3=O)C4C(C(C(C(O4)C)OC(=O)N)OC(=O)C)OC)C(C)C)O)OC5CC(C(C(O5)C)O)(C(C)NC(=O)C6=C(C(=CN6)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.